molecular formula C15H27BO2 B13626989 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13626989
M. Wt: 250.19 g/mol
InChI Key: DYMRSEJQKGNZRT-ZHACJKMWSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl groups and a vinyl group attached to a methylcyclohexyl moiety. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trihalides or boronic acids under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the reactants used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the vinyl and methylcyclohexyl groups.

    Vinylboronic Acid Pinacol Ester: Contains a vinyl group but differs in the substituents on the boron atom.

    Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Another boron-containing compound with different substituents.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring with tetramethyl groups and a vinyl group attached to a methylcyclohexyl moiety. This unique structure imparts specific reactivity and stability, making it valuable in various chemical applications.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h10-13H,6-9H2,1-5H3/b11-10+

InChI Key

DYMRSEJQKGNZRT-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCCC2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCC2C

Origin of Product

United States

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